molecular formula C20H23FN2O3S B11016037 {1-[({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid

{1-[({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid

Cat. No.: B11016037
M. Wt: 390.5 g/mol
InChI Key: ATTIQRHIWWJTAI-UHFFFAOYSA-N
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Description

{1-[({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid: is a complex organic compound that features a cyclohexyl ring, a thiazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of 4-fluoroaniline with 2-bromo-4-methylthiazole under basic conditions.

    Coupling with Cyclohexyl Group: The thiazole derivative is then coupled with cyclohexylmethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Acetylation: The final step involves the acetylation of the amine group with acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group results in the corresponding alcohol.

    Substitution: Substitution reactions on the fluorophenyl group can yield a variety of substituted phenyl derivatives.

Scientific Research Applications

{1-[({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of {1-[({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    {1-[({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid: Similar structure but with a chlorine atom instead of fluorine.

    {1-[({[2-(4-Methylphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid: Similar structure but with a methyl group instead of fluorine.

Uniqueness

  • The presence of the fluorine atom in {1-[({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid can significantly alter its electronic properties and reactivity compared to its analogs. Fluorine’s high electronegativity can influence the compound’s binding affinity and specificity towards its molecular targets, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C20H23FN2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

2-[1-[[[2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C20H23FN2O3S/c1-13-17(27-19(23-13)14-5-7-15(21)8-6-14)18(26)22-12-20(11-16(24)25)9-3-2-4-10-20/h5-8H,2-4,9-12H2,1H3,(H,22,26)(H,24,25)

InChI Key

ATTIQRHIWWJTAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CCCCC3)CC(=O)O

Origin of Product

United States

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